molecular formula C19H19ClN2O4 B5997789 N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide CAS No. 426215-33-0

N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide

Cat. No.: B5997789
CAS No.: 426215-33-0
M. Wt: 374.8 g/mol
InChI Key: FSDMDULTYNHURX-UHFFFAOYSA-N
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Description

N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with allyl isocyanate to form N-(2-allylcarbamoyl-4-chloro-phenyl)amine.

    Coupling Reaction: The intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and allyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Allylcarbamoyl-4-chloro-phenyl)-2,4-dichlorobenzamide
  • N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dichlorobenzamide

Uniqueness

N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide is unique due to the presence of both allyl and dimethoxy functional groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions and reactivity compared to its analogs.

Properties

IUPAC Name

N-[4-chloro-2-(prop-2-enylcarbamoyl)phenyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-4-9-21-19(24)14-11-13(20)6-7-15(14)22-18(23)12-5-8-16(25-2)17(10-12)26-3/h4-8,10-11H,1,9H2,2-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDMDULTYNHURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167456
Record name 5-Chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-2-propen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426215-33-0
Record name 5-Chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-2-propen-1-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426215-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-2-propen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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